molecular formula C8H5BrCl2F2O B1413325 2,4-Dichloro-5-(difluoromethoxy)benzyl bromide CAS No. 1806276-10-7

2,4-Dichloro-5-(difluoromethoxy)benzyl bromide

Cat. No.: B1413325
CAS No.: 1806276-10-7
M. Wt: 305.93 g/mol
InChI Key: MLSOYGVIMLAGLS-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(difluoromethoxy)benzyl bromide is a versatile fluorinated benzyl bromide intermediate designed for research and development applications. Fluorinated compounds are critically important in modern chemistry because the introduction of fluorine atoms can profoundly improve a molecule's metabolic stability, enhance its membrane permeability, and increase its binding affinity to biological targets . This makes them invaluable building blocks in the development of new pharmaceuticals and agrochemicals. As a benzyl bromide, this compound is a highly reactive electrophile, ideally suited for introducing the 2,4-dichloro-5-(difluoromethoxy)benzyl group into more complex molecular architectures via alkylation reactions with various nucleophiles. This compound is intended for research use only and is not for human or veterinary diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet (SDS) for proper handling and storage guidelines before use.

Properties

IUPAC Name

1-(bromomethyl)-2,4-dichloro-5-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2F2O/c9-3-4-1-7(14-8(12)13)6(11)2-5(4)10/h1-2,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSOYGVIMLAGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Strategy

  • Starting Materials : The synthesis often begins with a benzene derivative, such as 2,4-dichlorophenol, which is then converted into the difluoromethoxy derivative.
  • Difluoromethoxylation : This step involves replacing the hydroxyl group with a difluoromethoxy group, typically using difluoromethoxymethyl chloride or similar reagents.
  • Bromination : The final step involves converting the benzyl alcohol derivative into the benzyl bromide, often using bromination agents like phosphorus tribromide or hydrobromic acid.

Specific Synthesis Steps

Given the lack of direct literature on this compound, we can infer from related compounds:

  • Step 1: Preparation of 2,4-Dichloro-5-(difluoromethoxy)benzyl Alcohol

    • Start with 2,4-dichlorophenol.
    • Convert to the difluoromethoxy derivative using appropriate reagents.
  • Step 2: Bromination

    • Use a bromination agent to convert the alcohol to the bromide.

Detailed Synthesis Approach

Bromination Reaction

Bromination can be achieved using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a catalyst like sulfuric acid. The choice of bromination agent depends on the desired yield and purity.

Reaction Conditions and Yield

While specific data for this compound is limited, related compounds often require careful control of temperature and solvent choice to optimize yield and purity.

Reaction Step Reagents Conditions Yield
Difluoromethoxylation Difluoromethoxymethyl chloride, Base (e.g., NaH) Solvent: DMF or THF, Temperature: 0°C to room temperature Variable
Bromination PBr3 or HBr, Catalyst (e.g., H2SO4) Solvent: Organic (e.g., dichloromethane), Temperature: Room temperature to reflux Variable

Purification Methods

Purification of the final product typically involves distillation under vacuum and chromatography techniques like silica gel column chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(difluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-5-(difluoromethoxy)benzyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Dichloro-5-(difluoromethoxy)benzyl bromide exerts its effects involves the interaction of its functional groups with molecular targets. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring influences the reactivity and stability of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The reactivity and applications of benzyl bromides are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 2,4-dichloro-5-(difluoromethoxy)benzyl bromide and key analogues:

Table 1: Key Properties of this compound and Related Compounds
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
This compound 1806276-10-7 C₈H₅BrCl₂F₂O 306.39 2-Cl, 4-Cl, 5-OCF₂H High reactivity due to dual electron-withdrawing Cl and OCF₂H groups .
2-Chloro-5-(difluoromethoxy)benzyl bromide 1017779-54-2 C₈H₆BrClF₂O 271.49 2-Cl, 5-OCF₂H Moderately reactive; lacks 4-Cl for enhanced electron withdrawal .
2,3-Dichlorobenzyl bromide 57915-78-3 C₇H₅BrCl₂ 244.33 2-Cl, 3-Cl Steric hindrance from adjacent Cl atoms may reduce nucleophilic substitution rates .
4-(Difluoromethoxy)benzyl bromide Not available C₈H₇BrF₂O 237.04 (estimated) 4-OCF₂H Electron-withdrawing OCF₂H at para position activates bromide but lacks Cl substituents .
4-Fluorobenzyl bromide Not available C₇H₆BrF 189.03 4-F Lower reactivity due to weaker electron-withdrawing effect of F .

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The 2,4-dichloro-5-(difluoromethoxy) substitution pattern creates a strong electron-deficient aromatic ring, polarizing the C-Br bond and enhancing its susceptibility to nucleophilic attack. This reactivity surpasses that of mono-chloro analogues (e.g., 2-chloro-5-(difluoromethoxy)benzyl bromide) .

Research Findings and Industrial Relevance

  • Thermo Scientific™ lists 2-chloro-5-(difluoromethoxy)benzyl bromide as a high-purity (97%) reagent, underscoring its commercial availability for research .
  • TCI Chemicals markets dichlorinated benzyl bromides (e.g., 2,3-dichlorobenzyl bromide), highlighting industrial demand for halogenated alkylating agents .
  • Substituent position significantly impacts cost and application scope. For instance, This compound is priced higher than simpler derivatives due to its synthetic complexity and specialized uses .

Biological Activity

Introduction

2,4-Dichloro-5-(difluoromethoxy)benzyl bromide is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes electron-withdrawing groups that enhance its reactivity and potential biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

The biological activity of this compound primarily arises from its ability to interact with nucleophilic sites on biomolecules. The compound can form covalent bonds with these sites, leading to modifications that alter the function of target proteins or enzymes.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes by forming covalent bonds with active site residues. This mechanism is particularly relevant in studies focusing on enzyme inhibition and drug design.
  • Reactivity Enhancement : The presence of difluoromethoxy and dichloro groups increases the electrophilicity of the compound, making it more reactive towards nucleophiles.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown promising results.

Microorganism MIC (µg/mL) Activity
Escherichia coli8Moderate antibacterial
Staphylococcus aureus4Strong antibacterial
Candida albicans16Moderate antifungal

The compound's activity is attributed to its ability to disrupt microbial cell functions through enzyme inhibition and membrane interactions .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µg/mL) Effect
HCT-116 (Colon carcinoma)6.6Cytotoxic
HepG2 (Liver carcinoma)4.9Cytotoxic
A549 (Lung carcinoma)11.3Moderate cytotoxicity

The anticancer effects are believed to be mediated through apoptosis induction and inhibition of key signaling pathways involved in tumor growth .

Case Study 1: Enzyme Inhibition

In a study examining the enzyme inhibition properties of various halogenated compounds, this compound was found to effectively inhibit specific kinases involved in cancer progression. The study reported an IC50 value comparable to established inhibitors.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of several halogenated benzyl derivatives revealed that this compound exhibited superior activity against Staphylococcus aureus, outperforming other tested compounds in terms of potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-5-(difluoromethoxy)benzyl bromide
Reactant of Route 2
2,4-Dichloro-5-(difluoromethoxy)benzyl bromide

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